4-[2-(1H-indol-2-yl)piperidine-1-carbonyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(1H-indol-2-yl)piperidine-1-carbonyl]benzamide is a complex organic compound that features an indole moiety, a piperidine ring, and a benzamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1H-indol-2-yl)piperidine-1-carbonyl]benzamide typically involves multiple steps, starting with the preparation of the indole and piperidine intermediates. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst to form the indole ring . The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using metal catalysts such as cobalt, ruthenium, or nickel . The final step involves coupling the indole and piperidine intermediates with a benzoyl chloride derivative to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors for hydrogenation steps and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1H-indol-2-yl)piperidine-1-carbonyl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of 4-[2-(1H-indol-2-yl)piperidine-1-carbonyl]benzylamine.
Substitution: Formation of N-alkylated piperidine derivatives.
Scientific Research Applications
4-[2-(1H-indol-2-yl)piperidine-1-carbonyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[2-(1H-indol-2-yl)piperidine-1-carbonyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can form hydrogen bonds with various proteins, inhibiting their activity . This compound may also interact with cell signaling pathways, modulating biological responses.
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxamide derivatives: Known for their enzyme inhibitory properties.
Piperidine derivatives: Widely used in pharmaceuticals for their biological activities.
Benzamide derivatives: Commonly used in medicinal chemistry for their therapeutic potential.
Uniqueness
4-[2-(1H-indol-2-yl)piperidine-1-carbonyl]benzamide is unique due to its combination of an indole moiety, a piperidine ring, and a benzamide group, which together confer a distinct set of biological activities and chemical reactivity.
Properties
IUPAC Name |
4-[2-(1H-indol-2-yl)piperidine-1-carbonyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c22-20(25)14-8-10-15(11-9-14)21(26)24-12-4-3-7-19(24)18-13-16-5-1-2-6-17(16)23-18/h1-2,5-6,8-11,13,19,23H,3-4,7,12H2,(H2,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFXVGKCSLFXRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CC3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.